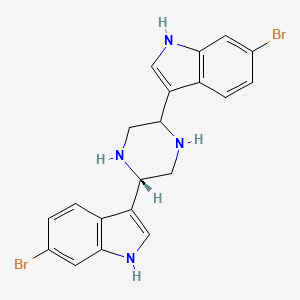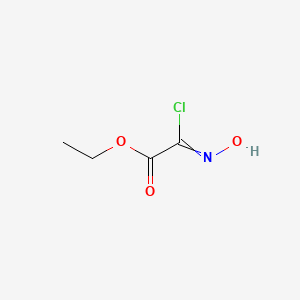
N-(ドコサノイル)-4R-ヒドロキシスフィンゴシン
概要
説明
N-(docosanoyl)-4R-hydroxysphinganine is a complex sphingolipid derivative. Sphingolipids are a class of lipids that play crucial roles in cellular structure and signaling. This compound is characterized by the presence of a docosanoyl group (a 22-carbon fatty acid) attached to the nitrogen atom of 4R-hydroxysphinganine, a long-chain base. Sphingolipids, including N-(docosanoyl)-4R-hydroxysphinganine, are integral components of cell membranes and are involved in various biological processes, including cell growth, differentiation, and apoptosis.
科学的研究の応用
N-(docosanoyl)-4R-hydroxysphinganine has several scientific research applications:
Chemistry: Used as a model compound to study sphingolipid metabolism and interactions.
Biology: Investigated for its role in cell signaling pathways and its effects on cell growth and apoptosis.
Medicine: Explored for its potential therapeutic applications in treating diseases related to sphingolipid metabolism, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel drug delivery systems and as a component in cosmetic formulations due to its emollient properties.
作用機序
Target of Action
N-(docosanoyl)-4R-hydroxysphinganine, also known as Docosanol, is primarily targeted against many lipid enveloped viruses, including the herpes simplex virus (HSV) . It is used for the topical treatment of recurrent herpes simplex labialis episodes (cold sores or fever blisters) .
Mode of Action
Docosanol works by inhibiting fusion between the human cell plasma membrane and the herpes simplex virus (HSV) envelope . This prevents viral entry into cells and subsequent viral replication .
Biochemical Pathways
It is known that docosanol exhibits antiviral activity against many lipid enveloped viruses . This suggests that it may interact with lipid metabolism pathways or processes that involve lipid enveloped viruses.
Result of Action
The primary result of Docosanol’s action is the inhibition of viral replication, which speeds the healing of cold sores and fever blisters on the face or lips . It also relieves the accompanying symptoms, including tingling, pain, burning, and itching .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(docosanoyl)-4R-hydroxysphinganine typically involves the following steps:
Synthesis of 4R-hydroxysphinganine: This can be achieved through the reduction of sphingosine using appropriate reducing agents.
Acylation: The 4R-hydroxysphinganine is then acylated with docosanoic acid (behenic acid) in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form N-(docosanoyl)-4R-hydroxysphinganine.
Industrial Production Methods: Industrial production of N-(docosanoyl)-4R-hydroxysphinganine may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis of Precursors: Large-scale production of 4R-hydroxysphinganine and docosanoic acid.
Automated Acylation: Use of automated systems to control the acylation reaction, ensuring consistent product quality.
Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate and purify the final product.
化学反応の分析
Types of Reactions: N-(docosanoyl)-4R-hydroxysphinganine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amide bond can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or thiols in the presence of a base.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
N-(tetracosanoyl)-4R-hydroxysphinganine: Similar structure with a 24-carbon fatty acid chain.
N-(hexadecanoyl)-4R-hydroxysphinganine: Contains a 16-carbon fatty acid chain.
N-(octadecanoyl)-4R-hydroxysphinganine: Contains an 18-carbon fatty acid chain.
Comparison: N-(docosanoyl)-4R-hydroxysphinganine is unique due to its 22-carbon fatty acid chain, which imparts distinct biophysical properties to the compound. This longer chain length can influence its incorporation into cell membranes and its interactions with other lipids and proteins, potentially leading to different biological effects compared to its shorter-chain analogs.
特性
IUPAC Name |
N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]docosanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H81NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-39(44)41-37(36-42)40(45)38(43)34-32-30-28-26-24-16-14-12-10-8-6-4-2/h37-38,40,42-43,45H,3-36H2,1-2H3,(H,41,44)/t37-,38+,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMNZQFRNXDRER-HIERITDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H81NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801344209 | |
| Record name | N-Docosanoyl-4-hydroxysphinganine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801344209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164576-03-8 | |
| Record name | C22 phytoceramide (t18:0/22:0) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164576038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C22 PHYTOCERAMIDE (T18:0/22:0) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KR90I1Q75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(3S,3aR,4R,5R)-6-[(2S,4R,5S)-5-acetyloxy-2-(acetyloxymethyl)-3-(2-methoxy-2-oxoethyl)-2,4-dimethyl-7-oxooxepan-4-yl]-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] 2-hydroxy-3-methylpentanoate](/img/structure/B1236913.png)
![(5S,6S,9R,13R,16S)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine](/img/structure/B1236914.png)




![N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]benzenesulfonamide](/img/structure/B1236920.png)

